

Technical Support Center: DAPTA (Adaptavir)

Stability and Handling

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Compound of Interest

Compound Name: Aopta

Cat. No.: B1240302

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Welcome to the technical support center for DAPTA (Adaptavir). This guide provides detailed information on the proper storage, handling, and troubleshooting for experiments involving this peptide-based CCR5 antagonist. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of DAPTA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DAPTA and what are its key characteristics?

A1: DAPTA, also known as Adaptavir or D-Ala-peptide T-amide, is a potent and selective water-soluble CCR5 antagonist.^{[1][2]} It functions as an experimental antiviral entry inhibitor, particularly against R5-tropic HIV-1 isolates, by blocking the binding of the viral envelope protein gp120 to the CCR5 co-receptor.^{[1][3]} As a peptide amide, its stability is subject to conditions that affect peptides in general.

Q2: What are the recommended storage conditions for DAPTA?

A2: Proper storage is critical to maintain the integrity of DAPTA. Recommendations vary for lyophilized powder and solutions. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.^{[1][4]}

Data Presentation: Recommended Storage Conditions for DAPTA

Form	Storage Temperature	Duration	Reference
Lyophilized Powder	-20°C	Up to 3 years	[1][2]
Stock Solution	-80°C	Up to 1 year	[1]
Stock Solution	-20°C	Up to 1 month	[1][5]

Q3: What are the common signs of DAPTA degradation?

A3: Degradation of DAPTA, as with other peptides, can manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Physical degradation may present as aggregation or precipitation of the peptide solution.[6] Chemical degradation involves the formation of new chemical entities through processes like hydrolysis or oxidation.[7]

Q4: Can I store my DAPTA solution at 4°C?

A4: Storing peptide solutions at 4°C is not recommended for long-term storage due to the risk of microbial growth and faster chemical degradation compared to frozen conditions. For short-term use (a few days), this may be acceptable, but it is best to prepare fresh solutions or store aliquots at -20°C or -80°C.

Q5: What solvent should I use to dissolve lyophilized DAPTA?

A5: DAPTA is described as a water-soluble peptide.[1] Therefore, sterile, nuclease-free water or a buffer appropriate for your experimental setup (e.g., PBS) should be suitable for reconstitution. For stock solutions, it is advisable to use a buffer with a slightly acidic pH (around 5-6) to minimize base-catalyzed degradation pathways like deamidation.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with DAPTA.

Issue 1: Inconsistent or No Biological Activity

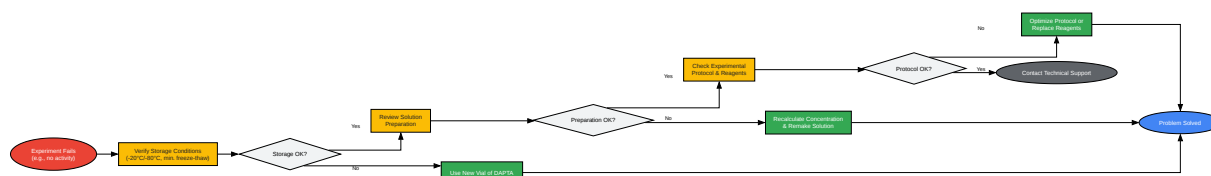
Possible Cause	Troubleshooting Step
DAPTA Degradation	1. Verify Storage: Confirm that the lyophilized powder and solutions have been stored at the correct temperatures and that freeze-thaw cycles have been minimized. [1] [4] 2. Check Solution Age: Use freshly prepared solutions or solutions that have been stored frozen for less than the recommended duration. 3. Perform a Stability Check: If possible, run an analytical HPLC to check for the appearance of degradation peaks compared to a new vial of DAPTA.
Incorrect Concentration	1. Recalculate Concentration: Double-check calculations for preparing the stock and working solutions. Remember to account for the net peptide content if specified by the supplier. [4] 2. Use a Calibrated Pipette: Ensure that pipettes are properly calibrated.
Experimental Setup	1. Review Protocol: Carefully review the experimental protocol for any deviations. 2. Check Reagents: Ensure all other reagents in the assay are fresh and correctly prepared.

Issue 2: Precipitate or Cloudiness in DAPTA Solution

Possible Cause	Troubleshooting Step
Poor Solubility	1. Check Solvent: While DAPTA is water-soluble, high concentrations or specific buffer conditions might reduce solubility. Try sonicating the solution briefly. 2. Adjust pH: Ensure the pH of the buffer is suitable. Some peptides have an isoelectric point at which they are least soluble.
Aggregation	1. Avoid Agitation: Vigorous vortexing or shaking can sometimes induce aggregation. Mix by gentle inversion or pipetting. 2. Filter the Solution: If aggregation is suspected, the solution can be filtered through a 0.22 µm filter to remove aggregates, but this may also reduce the effective concentration. [4]
Contamination	1. Use Sterile Technique: Ensure that sterile water/buffer and tips are used to prevent microbial contamination, which can cause cloudiness. [4]

Logical Relationship Diagram for Troubleshooting

This diagram outlines a logical workflow for troubleshooting common issues with DAPTA.



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Caption: Troubleshooting workflow for DAPTA-related experimental failures.

Experimental Protocols

Protocol: Forced Degradation Study for DAPTA

A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[8][9] This protocol provides a general framework for DAPTA.

Objective: To identify potential degradation products and pathways for DAPTA under various stress conditions.

Materials:

- DAPTA (lyophilized powder)
- Hydrochloric acid (HCl), 0.1 M

- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- pH meter
- Incubators/water baths set to 50°C
- Photostability chamber
- HPLC system with UV detector
- Mass spectrometer (optional, for identification)

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DAPTA in high-purity water.
- Stress Conditions: Aliquot the stock solution and subject it to the following conditions. The goal is to achieve 5-20% degradation.[\[10\]](#)
 - Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 50°C. Take samples at 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.
 - Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature. Take samples at 1, 2, 4, and 8 hours. Neutralize with HCl before analysis.
 - Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Take samples at 2, 4, 8, and 24 hours.
 - Thermal Degradation: Incubate an aliquot of the stock solution at 50°C. Take samples at 1, 3, 5, and 7 days.
 - Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept alongside.

- Sample Analysis:
 - Analyze all samples, including an unstressed control, by a suitable stability-indicating method, such as reverse-phase HPLC (RP-HPLC).
 - Monitor for the appearance of new peaks and a decrease in the area of the main DAPTA peak.
 - If available, use LC-MS to determine the mass of degradation products to help in their identification.^[6]

Visualization: Forced Degradation Experimental Workflow



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Caption: Workflow for a forced degradation study of DAPTA.

Understanding DAPTA Degradation Pathways

Since DAPTA is a peptide, it is susceptible to common peptide degradation pathways. While specific data on DAPTA's degradation products are not publicly available, understanding these general mechanisms is key to preventing instability.

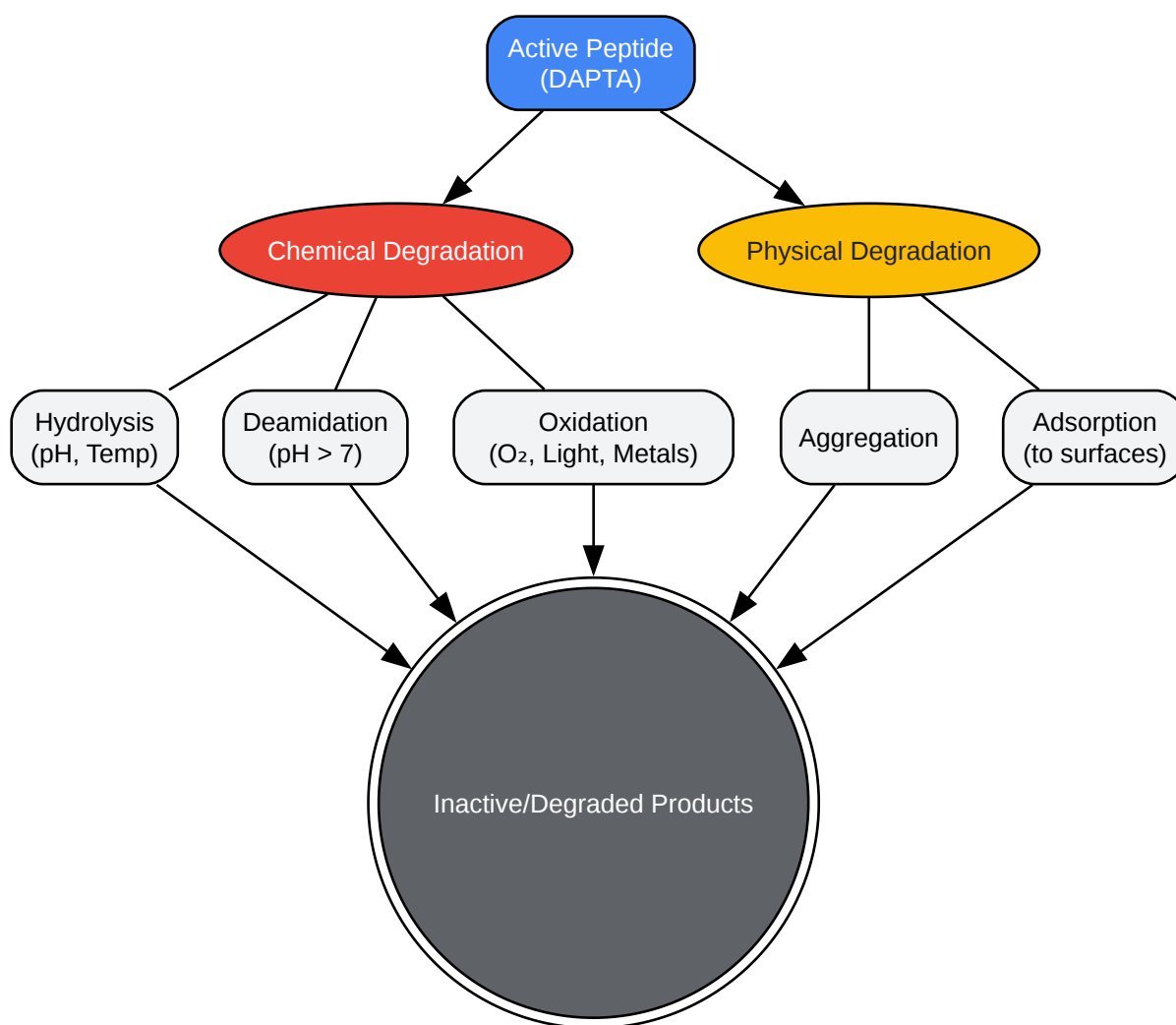
Key Chemical Degradation Pathways:[6][7]

- **Hydrolysis:** Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.
- **Deamidation:** Loss of an amide group from asparagine (Asn) or glutamine (Gln) residues, or the C-terminal amide. This is a common degradation route in neutral to basic solutions.
- **Oxidation:** Methionine (Met) and Cysteine (Cys) residues are particularly susceptible to oxidation. This can be induced by atmospheric oxygen, light, or trace metal ions.
- **Racemization:** The conversion of an L-amino acid to a D-amino acid, which can alter the peptide's biological activity.

Key Physical Degradation Pathways:[6]

- **Aggregation:** Peptide molecules can self-associate to form soluble or insoluble aggregates, reducing bioavailability and potentially causing immunogenicity.
- **Adsorption:** Peptides can stick to the surfaces of storage vials (glass or plastic), leading to a loss of active compound.

Visualization: General Peptide Degradation Pathways



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Caption: Common degradation pathways for peptide-based therapeutics like DAPTA.

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